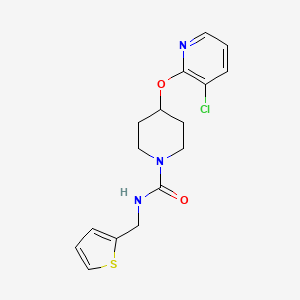

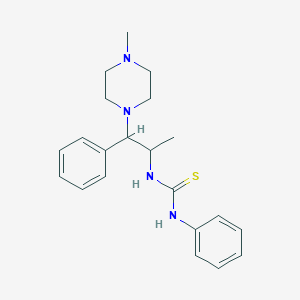

![molecular formula C20H23N5O2S B2434802 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1251601-59-8](/img/structure/B2434802.png)

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

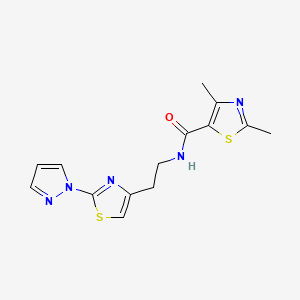

“2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrazines . Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These compounds have shown broad anti-proliferative activity against cancer cell lines in vitro, especially triple-negative breast cancer cells .

Synthesis Analysis

The synthesis of these heterocyclic ring systems typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

1,2,4-Triazole having molecular formula C2H3N3 acts as isosteres of amide, ester, and carboxylic acid. It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization reactions and reactions with hydrazine hydrate .Aplicaciones Científicas De Investigación

Synthesis and Biological Assessment

The synthesis of new heterocycles, including derivatives similar to the compound of interest, has been reported, highlighting their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This study demonstrates the versatility of such compounds in developing agricultural pest control solutions.

Anticancer and Antimicrobial Activities

Derivatives incorporating the triazolo[4,3-a]pyrazine motif have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, some compounds have shown promising results in inhibiting cancer cell growth and combating microbial infections, which indicates the potential therapeutic applications of these molecules in medicine (Riyadh et al., 2013).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of pyrazoline and pyrazole derivatives have been explored, with some compounds exhibiting significant efficacy against bacterial and fungal strains. This research suggests the potential use of these compounds in developing new antimicrobial and antifungal agents (Hassan, 2013).

Novel Synthetic Approaches

Innovative synthetic methodologies for creating triazolo[4,3-a]pyrazine derivatives have been developed, offering new pathways for the synthesis of complex heterocyclic compounds. These methods provide valuable tools for further pharmaceutical and chemical research (Ibrahim et al., 2011).

Biological Assessment of Oxadiazole Cycles

The biological assessment of compounds containing an oxadiazole cycle in positions 6, 7, and 8 on the triazolo[4,3-a]pyrazine framework has been conducted. The study highlights the pharmacological potential of these compounds, laying the groundwork for further exploration of their therapeutic applications (Karpina et al., 2019).

Direcciones Futuras

The future directions for research on these compounds could include further investigation into their potential applications in medicinal chemistry, such as their use as c-Met inhibitors or GABA A modulators . Additionally, their potential as fluorescent probes and as structural units of polymers could be explored .

Propiedades

IUPAC Name |

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-14-7-9-15(10-8-14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORAURYSWVGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)

![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2434742.png)